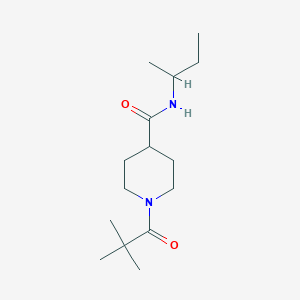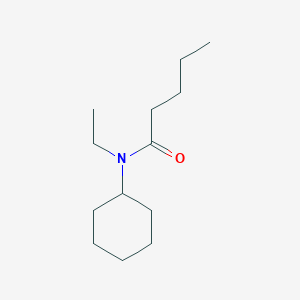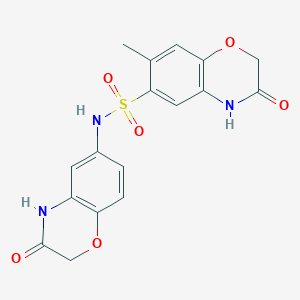
N-(sec-butyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide
Übersicht
Beschreibung
N-(sec-butyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide, also known as JNJ-42153605, is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to the class of compounds known as piperidinecarboxamides and has been shown to have a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of N-(sec-butyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide involves its binding to the norepinephrine transporter (NET) and the dopamine transporter (DAT). By binding to these transporters, this compound inhibits the reuptake of norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the synapse. This increase in neurotransmitter levels is thought to be responsible for the biochemical and physiological effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In preclinical studies, it has been shown to increase the firing rate of dopamine neurons in the ventral tegmental area (VTA) and increase dopamine release in the nucleus accumbens (NAc). It has also been shown to increase the activity of norepinephrine neurons in the locus coeruleus (LC) and increase norepinephrine release in the prefrontal cortex (PFC). These effects are thought to be responsible for the antidepressant and anxiolytic effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(sec-butyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide for lab experiments is its high selectivity for the NET and DAT. This allows researchers to study the effects of specific neurotransmitters on behavior and physiology. However, one limitation of this compound is its relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for research on N-(sec-butyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide. One area of interest is its potential use in the treatment of neuropsychiatric disorders such as depression and anxiety. Another area of interest is its potential use as a tool for studying the dopamine and norepinephrine systems. Additionally, there is interest in developing analogs of this compound with improved pharmacokinetic properties and selectivity for specific transporters.
Conclusion
In conclusion, this compound is a promising compound for scientific research due to its effects on the dopamine and norepinephrine systems. Its high selectivity for the NET and DAT makes it a valuable tool for studying the effects of specific neurotransmitters on behavior and physiology. While there are limitations to its use in lab experiments, there are several future directions for research on this compound that could lead to new treatments for neuropsychiatric disorders and a better understanding of the dopamine and norepinephrine systems.
Wissenschaftliche Forschungsanwendungen
N-(sec-butyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide has been studied extensively for its potential use in scientific research. It has been shown to have a range of effects on the central nervous system, including modulation of the dopamine and norepinephrine systems. This makes it a promising candidate for the treatment of neuropsychiatric disorders such as depression and anxiety.
Eigenschaften
IUPAC Name |
N-butan-2-yl-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-6-11(2)16-13(18)12-7-9-17(10-8-12)14(19)15(3,4)5/h11-12H,6-10H2,1-5H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWWJGCZFNILJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1CCN(CC1)C(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-({5-[(2,4-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)thiomorpholine](/img/structure/B4705898.png)
![N-(4-{2-[(2-phenylethyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B4705901.png)
![2-{3-[(2-bromophenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4705912.png)

![3-[2-oxo-2-(1-piperidinyl)ethyl]-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4705921.png)


![3-({3-[(3-bromophenoxy)methyl]-4-methoxybenzylidene}amino)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4705949.png)
![methyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}benzylidene)-1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4705954.png)
![N-(3-{N-[(4-fluorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-5-methyl-3-thiophenecarboxamide](/img/structure/B4705962.png)

![dimethyl[(4-nitrophenoxy)methyl]phenylsilane](/img/structure/B4705982.png)
![2-{[2-(4-chloro-3-methylphenoxy)ethyl]thio}-4,6-dimethylpyrimidine](/img/structure/B4705990.png)
